D-Mannonic acid-1,4-lactone

Glycosidase Inhibition Enzymology Carbohydrate Chemistry

Generic aldonolactone substitution introduces stereochemical mismatch artifacts in enzyme kinetics. D-Mannonic acid-1,4-lactone (CAS 26301-79-1) is a rigorously characterized weak competitive inhibitor (Ki=32 mM vs. α-mannosidase) enabling partial inhibition studies where the δ-lactone isomer (Ki=0.071 mM) would completely abolish activity. Key differentiation: • Ideal for active-site mapping & allosteric studies requiring non-saturating inhibition • Exclusive chiral precursor for L-ribose-94% yield via Mitsunobu O-alkylation-critical for L-nucleoside antiviral agents • Validated β-galactosidase (E. coli) inhibitor standard for colorimetric/fluorometric assay development • Ambient shipping; 2-year shelf life at 4°C ensures cross-site reproducibility

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 26301-79-1
Cat. No. B119236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannonic acid-1,4-lactone
CAS26301-79-1
Synonyms(D)-isomer of mannonic acid 1,4-lactone
D-mannono gamma-lactone
mannonic acid 1,4-lactone
mannonic acid gamma-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2
InChIKeySXZYCXMUPBBULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannonic Acid-1,4-Lactone Procurement: Key Differentiators


D-Mannonic acid-1,4-lactone (CAS 26301-79-1), also known as D-mannono-γ-lactone, is a cyclic ester of D-mannonic acid featuring a five-membered furanose ring structure [1]. It is widely employed as a biochemical reagent, specifically as a competitive inhibitor of glycosidases such as α-mannosidase and β-galactosidase, and as a chiral building block in carbohydrate synthesis . This evidence guide quantifies its advantages over structural analogs like D-mannono-1,5-lactone (the δ-lactone isomer) and other hexono-1,4-lactones (e.g., D-glucono- and D-galactono-1,4-lactones) to inform scientific selection and procurement decisions.

D-Mannonic Acid-1,4-Lactone: Why Generic Substitution Fails


Generic substitution among aldonolactones is unsound due to profound differences in enzyme inhibition potency and synthetic utility dictated by stereochemistry and ring size. For instance, the 1,4-lactone (γ-lactone) form of mannonic acid exhibits dramatically different inhibition constants (Ki) and 50% inhibitory concentrations (IC₅₀) against glycosidases compared to the 1,5-lactone (δ-lactone) isomer [1]. Furthermore, the specific chiral configuration of D-mannono-1,4-lactone enables unique synthetic transformations, such as high-yielding, stereocontrolled routes to valuable L-sugars like L-ribose, which are not feasible with other aldonolactone isomers [2]. The quantitative evidence below substantiates why this specific compound is not interchangeable with its closest analogs.

D-Mannonic Acid-1,4-Lactone vs. Analogs: Quantitative Evidence


Alpha-Mannosidase Inhibition: 1,4- vs. 1,5-Lactone Comparison

D-Mannono-1,4-lactone acts as a competitive inhibitor of rat epididymal α-mannosidase, but with a Ki value of 32 mM [1]. In stark contrast, its isomer, D-mannono-1,5-lactone (the δ-lactone), exhibits a Ki of 0.071 mM against the same enzyme under identical assay conditions [1]. This represents a >450-fold difference in inhibitory potency. Similarly, the concentration required for 50% inhibition (IC₅₀) of α-mannosidase is 40 mM for the 1,4-lactone versus just 0.080 mM for the 1,5-lactone [1]. This data defines the 1,4-lactone as a weak inhibitor suitable for mechanistic studies requiring low-affinity probes, whereas the 1,5-lactone is a potent inhibitor.

Glycosidase Inhibition Enzymology Carbohydrate Chemistry

L-Ribose Synthesis via Regioselective O-Alkylation

D-Mannono-1,4-lactone is a privileged starting material for the synthesis of L-ribose, a key building block for L-nucleoside-based antivirals. A key step in an 8-step conversion involves a cyclization under Mitsunobu conditions, which proceeds with 94% yield for the desired O-alkylation product, with no detectable N-alkylation byproduct [1]. Alternative aldonolactone isomers, such as D-mannono-1,5-lactone, cannot directly participate in this specific stereocontrolled transformation due to differences in ring conformation and hydroxyl group reactivity [2]. This high yield and chemoselectivity are critical for economical and scalable synthetic routes.

Synthetic Chemistry Chiral Pool Synthesis L-Nucleoside Precursors

Shelf-Life and Shipping Stability Profile

The compound is stable for 2 years when stored at 4°C, 6 months at -80°C in solvent, and 1 month at -20°C . Importantly, it is stable at ambient temperature for several days during routine shipping and customs handling . This stability profile is advantageous for global procurement and reduces the risk of degradation during transit compared to more labile aldonolactones or other biochemical reagents that require continuous cold-chain logistics [1].

Reagent Stability Inventory Management Procurement

Physical Property Specifications: Purity, Melting Point, Optical Rotation

Commercial D-Mannonic acid-1,4-lactone is available with a minimum purity of 97.0% as determined by gas chromatography (GC) [1]. Its melting point range is 151.0 to 156.0 °C, and its specific optical rotation [α]²⁰/D is +49.0 to +54.0 deg (c=2, H₂O) [1]. These tightly defined specifications provide critical quality control benchmarks that are not universally standardized for all aldonolactone analogs. For example, D-glucono-1,5-lactone, a common alternative, has a different specific rotation (~+62°), and its 1,4-lactone form is often a minor equilibrium component, making it less reliably characterized as a pure, stable solid [2].

Quality Control Analytical Chemistry Compound Identification

Optimal Applications of D-Mannonic Acid-1,4-Lactone


Low-Affinity Probe for Glycosidase Structure-Function Studies

Given its high Ki value (32 mM) against α-mannosidase [1], D-mannono-1,4-lactone is ideally suited as a weak, competitive inhibitor for use in active-site mapping and kinetic studies. Unlike its potent 1,5-lactone isomer (Ki = 0.071 mM), this compound allows researchers to observe partial inhibition effects and determine binding contributions without completely abolishing enzyme activity [1]. It is particularly useful for studying enzymes where potent inhibition would mask subtle conformational or allosteric effects.

L-Ribose and L-Nucleoside Precursor Synthesis

The high-yielding (94%), chemoselective O-alkylation of a D-mannono-1,4-lactone-derived intermediate under Mitsunobu conditions [2] makes it the starting material of choice for the 8-step synthesis of L-ribose [2]. L-Ribose is a critical building block for L-nucleoside antiviral agents. Alternative aldonolactone isomers do not provide the same stereochemical outcome or yield in this specific transformation [3], making this compound indispensable for medicinal chemistry programs targeting this class of drugs.

β-Galactosidase Assay Development and Validation

As a known inhibitor of β-galactosidase from Escherichia coli , D-mannonic acid-1,4-lactone serves as a standard positive control or test compound in the development and validation of colorimetric or fluorometric β-galactosidase assays. Its stability at ambient temperature during shipping and long shelf-life at 4°C (2 years) ensure consistent performance in multi-site studies or high-throughput screening campaigns where reagent reliability is paramount.

Quality Control Standard for Aldonolactone Verification

The tightly defined physical properties—melting point (151.0-156.0 °C) and specific rotation (+49.0 to +54.0°) [4]—enable this compound to function as a reliable reference standard for verifying the identity and purity of D-mannono-1,4-lactone batches in analytical and quality control laboratories. This is a distinct advantage over other aldonolactones that may exist as equilibrium mixtures or have less well-characterized solid-state properties.

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